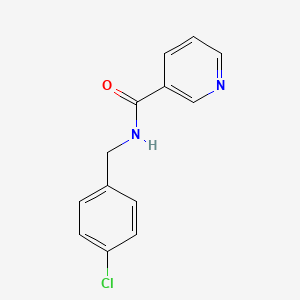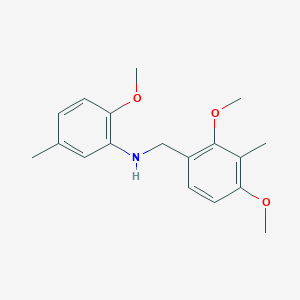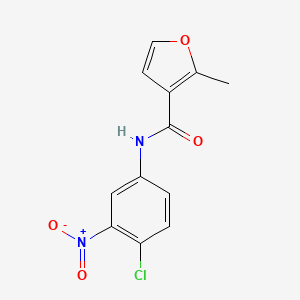![molecular formula C12H14N4O4S B5804857 methyl N-[(4-methylphenyl)sulfonyl]-N-4H-1,2,4-triazol-4-ylglycinate](/img/structure/B5804857.png)
methyl N-[(4-methylphenyl)sulfonyl]-N-4H-1,2,4-triazol-4-ylglycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-[(4-methylphenyl)sulfonyl]-N-4H-1,2,4-triazol-4-ylglycinate, commonly known as MSTG, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol. MSTG has been found to have a range of biochemical and physiological effects, and its mechanism of action has been extensively studied.
作用机制
The mechanism of action of MSTG involves its interaction with the glycine receptor. MSTG has been found to bind to the glycine receptor with high affinity, and its binding results in the inhibition of glycine-mediated synaptic transmission. This inhibition occurs through a non-competitive mechanism, in which MSTG binds to a site on the receptor that is distinct from the glycine binding site.
Biochemical and Physiological Effects:
MSTG has a range of biochemical and physiological effects. Its inhibition of glycine-mediated synaptic transmission has been found to result in a range of effects on the nervous system, including the modulation of synaptic plasticity, the regulation of sleep, and the modulation of pain perception. MSTG has also been found to have anti-inflammatory effects, and its use has been explored in studies of the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using MSTG in lab experiments is its high selectivity for the glycine receptor. This selectivity allows researchers to study the function of this receptor in isolation, without the confounding effects of other neurotransmitters. However, one limitation of using MSTG is its relatively low potency, which can make it difficult to achieve complete inhibition of glycine-mediated synaptic transmission.
未来方向
There are a number of future directions for research on MSTG. One area of interest is the development of more potent and selective glycine receptor antagonists, which could be used to further explore the function of this receptor in the nervous system. Another area of interest is the exploration of the anti-inflammatory effects of MSTG, and its potential use in the treatment of inflammatory diseases. Finally, the role of glycine in the regulation of sleep is an area of ongoing research, and MSTG could be used as a tool to further explore this phenomenon.
合成方法
MSTG can be synthesized using a variety of methods. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with glycine in the presence of triethylamine. The resulting product is then reacted with 1,2,4-triazole in the presence of methyl iodide to yield MSTG. Another method involves the reaction of 4-methylphenylsulfonyl hydrazine with ethyl chloroformate, followed by the reaction of the resulting product with glycine and 1,2,4-triazole.
科学研究应用
MSTG has been used in a variety of scientific research applications. One of its most common uses is as a tool for studying the role of glycine receptors in the nervous system. MSTG has been found to be a selective antagonist of the glycine receptor, and its use has allowed researchers to better understand the function of this receptor in the nervous system. MSTG has also been used in studies of the effects of glycine on synaptic transmission, as well as studies of the role of glycine in the regulation of sleep.
属性
IUPAC Name |
methyl 2-[(4-methylphenyl)sulfonyl-(1,2,4-triazol-4-yl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-10-3-5-11(6-4-10)21(18,19)16(7-12(17)20-2)15-8-13-14-9-15/h3-6,8-9H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAAMOHCOOXCJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)N2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(4-methylphenyl)sulfonyl-(1,2,4-triazol-4-yl)amino]acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-dimethoxyphenyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]ethanamine](/img/structure/B5804782.png)
![N-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]benzamide](/img/structure/B5804793.png)
![2-(4-fluorophenyl)-3-[2-methoxy-4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5804798.png)
![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B5804804.png)
![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5804814.png)
![2,5,7-trimethyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5804820.png)
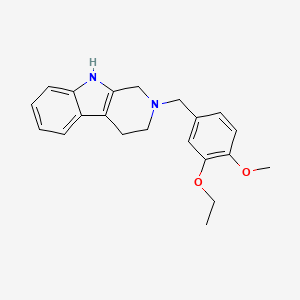
![1,3-dimethyl-6-{2-[methyl(phenyl)amino]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5804825.png)
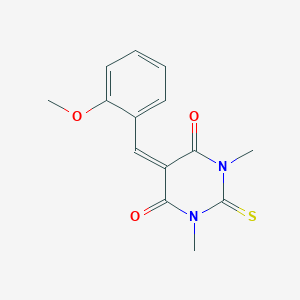
![N'-[(2-biphenylylcarbonyl)oxy]-4-bromobenzenecarboximidamide](/img/structure/B5804850.png)
![dimethyl 5-[(2,2-dimethylpropanoyl)amino]isophthalate](/img/structure/B5804853.png)
